Cas no 2138426-68-1 (3-Fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde)

3-Fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- EN300-726322
- 2138426-68-1
- 3-fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde
- 3-Fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde
-
- インチ: 1S/C10H11FN2O2/c1-15-7-4-13(5-7)10-3-12-2-9(11)8(10)6-14/h2-3,6-7H,4-5H2,1H3
- InChIKey: AVGLJDUGZGUOIS-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CC(=C1C=O)N1CC(C1)OC
計算された属性
- せいみつぶんしりょう: 210.08045576g/mol
- どういたいしつりょう: 210.08045576g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
3-Fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-726322-5.0g |
3-fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde |
2138426-68-1 | 5g |
$4930.0 | 2023-05-29 | ||
Enamine | EN300-726322-10.0g |
3-fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde |
2138426-68-1 | 10g |
$7312.0 | 2023-05-29 | ||
Enamine | EN300-726322-0.05g |
3-fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde |
2138426-68-1 | 0.05g |
$1428.0 | 2023-05-29 | ||
Enamine | EN300-726322-0.1g |
3-fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde |
2138426-68-1 | 0.1g |
$1496.0 | 2023-05-29 | ||
Enamine | EN300-726322-0.25g |
3-fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde |
2138426-68-1 | 0.25g |
$1564.0 | 2023-05-29 | ||
Enamine | EN300-726322-0.5g |
3-fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde |
2138426-68-1 | 0.5g |
$1632.0 | 2023-05-29 | ||
Enamine | EN300-726322-1.0g |
3-fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde |
2138426-68-1 | 1g |
$1701.0 | 2023-05-29 | ||
Enamine | EN300-726322-2.5g |
3-fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde |
2138426-68-1 | 2.5g |
$3332.0 | 2023-05-29 |
3-Fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
3-Fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehydeに関する追加情報
Introduction to 3-Fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde (CAS No. 2138426-68-1)
3-Fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde, identified by its CAS number 2138426-68-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The presence of both fluorine and methoxy functional groups, along with the azetidinyl and pyridine rings, contributes to its unique chemical properties and potential applications in drug discovery.
The structural features of 3-Fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde make it an intriguing candidate for further investigation. The fluorine atom, in particular, is known for its ability to enhance metabolic stability and binding affinity, while the methoxy group can influence electronic distribution and solubility. The azetidinyl ring introduces a cyclic amine moiety, which is often utilized in the design of bioactive molecules due to its versatility in forming hydrogen bonds and participating in molecular recognition processes.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have suggested that derivatives of 3-Fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde may interact with enzymes and receptors involved in critical cellular pathways. For instance, modifications at the aldehyde functionality could lead to the development of inhibitors targeting key metabolic enzymes or kinases, which are implicated in various diseases.
In the realm of drug discovery, the synthesis of 3-Fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde has been optimized through various synthetic strategies to improve yield and purity. Modern techniques such as transition metal-catalyzed cross-coupling reactions and flow chemistry have enabled more efficient access to this compound, reducing the environmental impact associated with traditional synthetic methods. These advancements not only enhance the scalability of production but also open avenues for exploring novel derivatives with enhanced pharmacological properties.
The biological activity of 3-Fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde has been explored in several preclinical studies. Initial screenings have indicated potential efficacy against a range of therapeutic targets, including inflammatory pathways and oncogenic signaling cascades. The compound’s ability to modulate these pathways suggests its utility in developing treatments for conditions such as cancer, autoimmune disorders, and neurodegenerative diseases. Further research is ongoing to elucidate its mechanism of action and optimize its pharmacokinetic profile.
The role of fluorinated pyridines in medicinal chemistry cannot be overstated. These motifs are frequently incorporated into drug candidates due to their ability to improve oral bioavailability and binding affinity. The specific arrangement of functional groups in 3-Fluoro-5-(3-methoxyazetidin-1-yl)pyridine-4-carbaldehyde aligns well with these principles, making it a promising lead compound for further development. Collaborative efforts between synthetic chemists and biologists are essential to translate this potential into tangible therapeutic benefits.
As our understanding of complex biological systems continues to evolve, so does the demand for innovative molecular tools like 3-Fluoro-5-(3-methoxyazetidin-1-y l)pyridine -4-carbaldehyde (CAS No. 2138426 -68 -1). Its unique structural features offer a rich foundation for designing molecules that can interact with biological targets in novel ways. By leveraging cutting-edge synthetic methodologies and integrating insights from structural biology, researchers can uncover new therapeutic strategies that address unmet medical needs.
The future prospects for this compound are promising, with ongoing studies aimed at expanding its chemical space through structural diversification. By employing strategies such as library synthesis and high-throughput screening, scientists can identify analogs with improved potency, selectivity, and pharmacokinetic properties. These efforts are crucial for advancing drug discovery pipelines and bringing new treatments to patients worldwide.
In conclusion,3 - Fluoro - 5 - ( 3 - methoxyazetidin - 1 - yl ) pyridine - 4 - carbaldehyde represents a significant contribution to the pharmaceutical chemistry landscape. Its unique structure, combined with its potential biological activities, positions it as a valuable tool for researchers striving to develop innovative therapies. As scientific knowledge continues to grow and methodologies evolve,CAS No 2138426 -68 -1 will undoubtedly play a pivotal role in shaping the future of medicine.
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